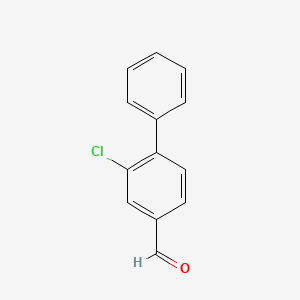

3-Chloro-4-phenylbenzaldehyde

描述

Contextualization within Biphenyl (B1667301) and Benzaldehyde (B42025) Chemistry

3-Chloro-4-phenylbenzaldehyde is structurally a derivative of both biphenyl and benzaldehyde, two fundamental scaffolds in organic chemistry. The biphenyl moiety, consisting of two connected phenyl rings, is a common structural motif in many biologically active compounds, liquid crystals, and polymers. arabjchem.orgresearchgate.net The presence of the biphenyl structure can influence properties such as solubility, binding affinity to biological targets, and metabolic stability. biosynce.com

The benzaldehyde functional group, an aldehyde attached to a benzene (B151609) ring, is a cornerstone of organic synthesis. It readily undergoes a variety of chemical transformations, including oxidation, reduction, and numerous carbon-carbon bond-forming reactions. smolecule.com The reactivity of the aldehyde group in this compound is modulated by the electronic effects of the chlorine and phenyl substituents on the aromatic ring.

Overview of Strategic Importance in Organic Synthesis

The strategic importance of this compound in organic synthesis stems from its ability to serve as a versatile intermediate. The aldehyde group provides a reactive handle for a multitude of transformations, while the substituted biphenyl framework offers a platform for constructing molecules with specific steric and electronic properties.

Key synthetic transformations involving the aldehyde group include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Nucleophilic Addition: It can react with nucleophiles like Grignard reagents and organolithium compounds. smolecule.com

Condensation Reactions: It can participate in reactions like the Wittig and aldol (B89426) condensation reactions to form alkenes and β-hydroxy aldehydes, respectively. smolecule.com

Reductive Amination: This reaction converts the aldehyde into an amine, a crucial functional group in many pharmaceuticals. smolecule.comuri.edu

The chlorine and phenyl substituents also play a crucial role. The chlorine atom can participate in substitution reactions, and its electron-withdrawing nature influences the reactivity of the aromatic ring. The phenyl group introduces steric bulk and potential for π-π stacking interactions, which can be important in the design of molecules with specific binding properties.

Scope and Research Trajectories

Research involving this compound and its derivatives is primarily focused on their application as intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgajgreenchem.com For instance, biphenyl derivatives are integral to the structure of numerous patented drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. rsc.orgajgreenchem.com

One significant area of research is the use of this compound in the synthesis of complex heterocyclic compounds. For example, it has been used as a starting material in the multi-step synthesis of pyrano[2,3-c]pyrazoles, which have shown potential as inhibitors of protein kinase Bβ (AKT2) and in vitro anti-glioma activity. nih.gov

Furthermore, the synthesis of various derivatives of 4-phenylbenzaldehyde (B31587), a closely related compound, highlights the broader interest in this class of molecules. These derivatives are explored for their potential in developing new pharmaceuticals, liquid crystals, and organic semiconductors. smolecule.com The synthetic strategies often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biphenyl core. jocpr.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H9ClO | uni.lubldpharm.com |

| Molecular Weight | 216.67 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| CAS Number | 57592-44-6 | bldpharm.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHNTBRGYUKODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57592-44-6 | |

| Record name | 3-chloro-4-phenylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 3-Chloro-4-phenylbenzaldehyde

Retrosynthetic analysis involves breaking down a target molecule into simpler precursors. For this compound, the key disconnections involve the biphenyl (B1667301) C-C bond, the C-Cl bond, and the introduction of the aldehyde functional group.

The most strategically significant disconnection is the carbon-carbon bond between the two aromatic rings of the biphenyl system. This approach simplifies the target molecule into two separate phenyl synthons. This leads to precursors suitable for cross-coupling reactions, which are the most common and efficient methods for constructing biaryl scaffolds. nih.govresearchgate.net

Primary C-C Disconnection: Breaking the bond between C4 of the benzaldehyde (B42025) ring and C1 of the phenyl substituent generates two key fragments: a substituted halobenzaldehyde and a phenyl organometallic reagent. The halogen on the benzaldehyde precursor (e.g., bromine or iodine) serves as a handle for the coupling reaction. This is the basis for methods like the Suzuki-Miyaura and Stille couplings.

A secondary, though less common, disconnection strategy involves the carbon-halogen bond.

C-Cl Disconnection: Cleaving the C-Cl bond leads to 4-phenylbenzaldehyde (B31587) as a precursor. This would then require a selective electrophilic chlorination at the C3 position. While feasible, controlling the regioselectivity of the chlorination could be challenging due to the presence of two activating rings.

The aldehyde functional group can be incorporated at different stages of the synthesis.

Aldehyde Present in Starting Material: The most direct approach is to use a pre-functionalized starting material, such as 3-chloro-4-bromobenzaldehyde. This allows for the construction of the biphenyl skeleton as the final key step, with the aldehyde already in place.

Late-Stage Formylation: An alternative is to construct the 2-chloro-biphenyl core first and then introduce the aldehyde group. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, on the appropriate biphenyl precursor.

Oxidation of a Precursor: The aldehyde can also be generated from the oxidation of a precursor functional group. For instance, a 3-chloro-4-phenylbenzyl alcohol could be oxidized, or a 3-chloro-4-phenyltoluene could undergo oxidation of the methyl group.

Reduction of a Precursor: A nitrile group can be reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). The synthesis would proceed via a 3-chloro-4-phenylbenzonitrile intermediate.

Direct Synthesis Approaches

Direct synthesis focuses on the forward reaction pathways derived from the retrosynthetic analysis. The construction of the biphenyl moiety is the central challenge, primarily addressed by transition metal-catalyzed cross-coupling reactions.

The formation of the C-C bond between the two aryl rings is most effectively achieved using palladium-catalyzed cross-coupling reactions. These methods are highly valued for their efficiency and functional group tolerance. orgsyn.org

Suzuki-Miyaura Coupling: This is one of the most widely used methods for biaryl synthesis due to the stability and low toxicity of the boronic acid reagents. libretexts.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For the synthesis of this compound, this would involve reacting 3-chloro-4-halobenzaldehyde (where the halogen is typically Br or I) with phenylboronic acid.

The general catalytic cycle proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. nih.govlibretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex. nih.govlibretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final biaryl product and regenerating the palladium(0) catalyst. nih.gov

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield |

| 3-Chloro-4-bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | High |

| 3-Chloro-4-iodobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | High |

| 4-Bromo-3-chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | THF | High |

Data in the table is illustrative of typical conditions for Suzuki-Miyaura reactions and may not represent a specific, published synthesis of this compound.

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide catalyzed by palladium. orgsyn.orgorganic-chemistry.org For this synthesis, phenyltributylstannane would be reacted with 3-chloro-4-halobenzaldehyde. While highly effective and tolerant of many functional groups, the primary drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Heck Reaction: The Heck reaction typically forms a C-C bond between an aryl halide and an alkene. masterorganicchemistry.com While a cornerstone of palladium catalysis, it is less direct for synthesizing a simple biaryl compound like this compound compared to the Suzuki or Stille reactions.

Besides the prominent palladium-catalyzed reactions, other transition metals can also mediate the formation of biaryl compounds.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. nih.gov Phenylzinc chloride could be used as the coupling partner for 3-chloro-4-halobenzaldehyde. Organozinc reagents are generally more reactive than organoboron or organotin compounds.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. researchgate.net The reaction of phenylmagnesium bromide with 3-chloro-4-halobenzaldehyde would fall under this category. The high reactivity of Grignard reagents can sometimes limit the functional group tolerance of the reaction.

| Reaction Name | Organometallic Reagent (Source of Phenyl Group) | Typical Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Phenylboronic acid | Palladium | Stable, non-toxic reagents; wide functional group tolerance | Base-sensitive substrates can be problematic |

| Stille | Phenyltributylstannane | Palladium | Mild conditions; excellent functional group tolerance | High toxicity of tin reagents and byproducts |

| Negishi | Phenylzinc chloride | Palladium or Nickel | High reactivity of organozinc reagent | Reagents are moisture-sensitive |

| Kumada | Phenylmagnesium bromide | Palladium or Nickel | High reactivity | Low tolerance for functional groups like aldehydes |

Selective Formylation Reactions of Substituted Biphenyl Precursors

The synthesis of this compound can be approached by introducing the aldehyde functionality directly onto a 2-chlorobiphenyl (B15942) precursor. This requires regioselective control to ensure formylation occurs at the desired C3 position. Several established formylation reactions can be adapted for this purpose.

Vilsmeier-Haack Formylation Variants

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. jk-sci.comtcichemicals.com This electrophilic iminium salt then attacks the aromatic ring. chemistrysteps.com

For the synthesis of this compound, the substrate would be 2-chlorobiphenyl. The phenyl group at the C4 position is an activating group, directing electrophilic substitution to the ortho and para positions. However, the chloro group at C2 is a deactivating group but also an ortho-, para-director. The formylation is expected to occur at the position para to the activating phenyl group and ortho to the directing chloro group, which is the desired C3 position. The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde. tcichemicals.com

Table 1: Vilsmeier-Haack Formylation Parameters

| Parameter | Description |

|---|---|

| Substrate | 2-Chlorobiphenyl |

| Reagents | N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl₃) |

| Intermediate | Vilsmeier Reagent (N,N-dimethylchloroiminium ion) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Final Step | Aqueous hydrolysis of the iminium intermediate |

Gattermann-Koch Reaction Adaptations

The Gattermann-Koch reaction is a classical method for formylating aromatic hydrocarbons by using carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride. testbook.comslideshare.net The reactive electrophile is believed to be the formyl cation, [HCO]⁺. wikipedia.org

This method is typically most effective for simple aromatic hydrocarbons like benzene (B151609) and toluene. thermofisher.com Its application to more complex or deactivated substrates like 2-chlorobiphenyl can be challenging. The presence of the deactivating chloro group may hinder the reaction, requiring harsh conditions that could lead to side products. Furthermore, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) or phenol ether substrates. wikipedia.org While theoretically possible, achieving high selectivity and yield for the formylation of 2-chlorobiphenyl to this compound via this method would likely require significant optimization of catalysts and reaction conditions. vedantu.com

Ortho-Lithiation and Electrophilic Quenching Strategies

Directed ortho-lithiation provides a powerful and highly regioselective method for functionalizing aromatic rings. This strategy involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing group, using a strong organolithium base such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an appropriate electrophile.

In the context of synthesizing this compound, the starting material could be a protected derivative of 2-chloro-biphenyl. A patent for a structurally similar compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, describes a process where a bromo-chloro-benzylbenzene intermediate is treated with a formylation reagent, implying a metal-halogen exchange followed by formylation. google.com A similar strategy could be applied here. By treating 2-chlorobiphenyl with a strong base, the chloro group can direct lithiation to the C3 position. Subsequent quenching of the resulting organolithium intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde group at the desired position. This is followed by an acidic workup to hydrolyze the intermediate and yield this compound.

Table 2: Ortho-Lithiation Reaction Sequence

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Lithiation | 2-Chlorobiphenyl, n-Butyllithium (n-BuLi), low temperature (e.g., -78 °C) | Regioselective deprotonation at C3, directed by the chloro group. |

| 2. Quenching | N,N-Dimethylformamide (DMF) | Introduction of the formyl group precursor. |

| 3. Workup | Aqueous acid (e.g., HCl) | Hydrolysis to the final aldehyde product. |

Functional Group Interconversions on Pre-formed Biphenyl Structures

An alternative synthetic strategy involves starting with a 3-chloro-4-phenyl biphenyl core that already possesses a functional group at the C1 position, which can then be converted into the desired aldehyde. This approach avoids potential regioselectivity issues associated with direct formylation.

Oxidation of Benzylic Alcohols or Methyl Groups

If (3-chloro-4-phenylphenyl)methanol is available as a precursor, it can be oxidized to this compound. A variety of reagents are suitable for the selective oxidation of primary benzylic alcohols to aldehydes, with common choices including pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂). These reagents are generally mild enough to avoid over-oxidation to the carboxylic acid.

Similarly, a methyl group at the corresponding position on the biphenyl ring (3-chloro-4-phenyltoluene) could potentially be oxidized to the aldehyde, though this transformation is often more challenging to perform selectively and may require multi-step processes or specialized reagents.

Reduction of Nitriles or Carboxylic Acid Derivatives to Aldehydes

The reduction of nitriles or carboxylic acid derivatives provides another robust pathway to aldehydes. Starting with 3-chloro-4-phenylbenzonitrile, a partial reduction can be achieved using specific reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a prominent reagent for this transformation. commonorganicchemistry.com When one equivalent of DIBAL-H is used at low temperatures (typically -78 °C), the nitrile is reduced to an intermediate imine-aluminum complex. chemistrysteps.comadichemistry.com This complex is stable at low temperatures but is hydrolyzed to the corresponding aldehyde upon aqueous workup. chemistrysteps.commasterorganicchemistry.com Using excess DIBAL-H or higher temperatures can lead to over-reduction to the primary amine. adichemistry.com

Similarly, esters derived from 3-chloro-4-phenylbenzoic acid can also be reduced to the aldehyde using DIBAL-H under carefully controlled, low-temperature conditions. masterorganicchemistry.com

Table 3: DIBAL-H Reduction of 3-chloro-4-phenylbenzonitrile

| Parameter | Description |

|---|---|

| Substrate | 3-chloro-4-phenylbenzonitrile |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Stoichiometry | ~1 equivalent |

| Conditions | Low temperature (e.g., -78 °C) in an inert solvent (e.g., toluene, hexane) |

| Workup | Aqueous acid |

| Product | this compound |

Catalytic Systems and Reaction Condition Optimization in Synthesis

The efficiency and selectivity of the chlorination of biphenyl-4-carbaldehyde are highly dependent on the catalytic system and reaction conditions employed.

Homogeneous Catalysts: Lewis acids are commonly employed as homogeneous catalysts in electrophilic aromatic halogenation. arabjchem.org Catalysts such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅) are effective in polarizing the halogen-halogen bond, thereby generating a more potent electrophile. Copper-catalyzed C-H bond halogenation has also emerged as a significant method, offering high stability and selectivity. beilstein-journals.org

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, heterogeneous catalysts are increasingly being investigated. Solid acid catalysts, such as zeolites and clays, can be utilized for aromatic chlorination. These catalysts offer advantages in terms of easier separation from the reaction mixture and reduced environmental impact. For instance, ruthenia-doped alumina (B75360) has been used as a heterogeneous catalyst in multicomponent synthesis involving substituted aldehydes. researchgate.net

The choice of solvent can significantly influence the rate and selectivity of chlorination reactions. Traditionally, halogenated solvents like carbon tetrachloride and chloroform (B151607) have been used. However, due to environmental concerns, there is a growing emphasis on employing greener solvents. acsgcipr.org

Green Solvents: Research has explored the use of more environmentally benign solvents. Ionic liquids have been shown to be effective media for promoting aromatic chlorination. acsgcipr.org Solvent-free, or neat, conditions are also being investigated as a greener alternative, which can lead to higher reaction rates and easier product isolation. dntb.gov.ua Water and ethanol are other green solvents that have been successfully used in some halogenation and multicomponent reactions. dntb.gov.uanih.gov

Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental footprint of chemical syntheses. robomag.net This includes the use of non-toxic solvents, catalytic rather than stoichiometric reagents, and minimizing waste generation. rsc.org For halogenation, this involves moving away from hazardous reagents and developing more sustainable catalytic systems. taylorfrancis.com

Below is a table summarizing the impact of different solvents on the efficiency of polychlorinated biphenyl (PCB) extraction, which can provide insights into solvent selection for related reactions.

| Solvent System | Extraction Efficiency for PCBs |

| Hexane-Acetone (1:1) | Good |

| Dichloromethane | Good |

| Hexane-Dichloromethane (1:1) | Good |

| Dichloromethane-Acetone (1:1) | Good |

| Hexane-Dichloromethane-Methanol (50:45:5) | Excellent |

This data is derived from studies on PCB extraction and illustrates the effectiveness of different solvent combinations for biphenyl compounds. nih.gov

Temperature and pressure are critical parameters in controlling the outcome of chlorination reactions.

Temperature: The reaction temperature affects the rate of reaction and the formation of byproducts. Generally, higher temperatures increase the reaction rate but can also lead to decreased selectivity and the formation of polychlorinated products. For many aromatic chlorinations, temperatures ranging from ambient to around 100°C are employed. google.com The optimal temperature needs to be determined experimentally to balance reaction speed and selectivity.

Pressure: Performing chlorination under pressure can be advantageous, particularly when using gaseous reagents like chlorine. A pressurized system can increase the concentration of the chlorinating agent in the reaction mixture, potentially leading to higher reaction rates and improved efficiency. google.com Pressures in the range of 10 to 100 psig are sometimes used for the chlorination of aromatic compounds with electron-withdrawing groups. google.com

The following table outlines typical temperature and pressure ranges for the catalyzed chlorination of aromatic compounds.

| Parameter | Range | Rationale |

| Temperature | Ambient to 100°C | Balances reaction rate and selectivity, minimizing byproduct formation. |

| Pressure | 10 to 100 psig | Increases concentration of gaseous reactants, enhancing reaction efficiency. |

These are general ranges and the optimal conditions depend on the specific substrate and catalytic system. google.com

Chemo- and Regioselectivity in Synthetic Routes

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the case of biphenyl-4-carbaldehyde, the primary concern is the chlorination of the aromatic ring without affecting the aldehyde group. The aldehyde group is generally stable under typical electrophilic aromatic chlorination conditions.

Regioselectivity: This is the control of the position of the incoming chlorine atom on the aromatic ring. As previously mentioned, the directing effects of the formyl and phenyl groups determine the regiochemical outcome. The formyl group at the 1-position directs electrophilic substitution to the 3- and 5-positions (meta-directing). The phenyl group at the 4-position directs to the 2'- and 4'-positions on its own ring and to the 3- and 5-positions on the benzaldehyde ring (ortho, para-directing). The convergence of these directing effects favors substitution at the 3-position. The use of specific catalysts and controlled reaction conditions can further enhance this selectivity. researchgate.net

Multicomponent Reaction Approaches Incorporating this compound (or its precursors)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org Aldehydes are common components in many well-known MCRs, such as the Ugi and Passerini reactions.

Passerini Reaction: This is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org this compound could serve as the aldehyde component in this reaction, allowing for the synthesis of complex molecules with a substituted biphenyl moiety. The reaction is typically carried out in aprotic solvents and proceeds through a concerted mechanism. wikipedia.orgnih.gov

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org Similar to the Passerini reaction, this compound can be utilized as the aldehyde component, providing a pathway to diverse peptide-like structures. The Ugi reaction is known for its high atom economy and is often complete within minutes. wikipedia.orgnih.gov

The incorporation of this compound into these MCRs would allow for the rapid generation of libraries of complex molecules with potential applications in medicinal chemistry and materials science. rsc.orgmdpi.com

Reactivity and Transformational Chemistry of 3 Chloro 4 Phenylbenzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is the most reactive site for many transformations, primarily acting as an electrophile. It readily undergoes addition and condensation reactions, as well as oxidation and reduction, providing pathways to a variety of molecular structures.

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. The electrophilicity of the carbonyl carbon in 3-Chloro-4-phenylbenzaldehyde is influenced by the electronic effects of the substituted biphenyl (B1667301) system.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction requires a basic catalyst to generate the cyanide ion (CN⁻), which acts as the carbon nucleophile. libretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form the final product, 2-hydroxy-2-(3-chloro-[1,1'-biphenyl]-4-yl)acetonitrile. libretexts.org For successful cyanohydrin formation, it is crucial to have free cyanide ions available, which can be achieved by using salts like KCN or NaCN with an acid, or by using HCN with a base. libretexts.org

Imine Formation: this compound reacts with primary amines in a condensation reaction to form imines (also known as Schiff bases). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent dehydration eliminates a molecule of water to yield the C=N double bond of the imine. researchgate.net This process is often reversible and can be catalyzed by acid. peerj.com A key application that relies on this initial step is reductive amination, where the imine intermediate is reduced in situ to the corresponding amine using a mild reducing agent like sodium triacetoxyborohydride.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a nucleophile, attacking the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. libretexts.org This ring then fragments to give the desired alkene and a stable byproduct, triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method can be used to transform this compound into various vinyl derivatives, for example, reacting it with methylenetriphenylphosphorane (B3051586) would yield 4-(3-chlorophenyl)-1-vinylbenzene. libretexts.org

Table 1: Overview of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Key Reagent(s) | Intermediate | Product Type |

|---|---|---|---|---|

| Cyanohydrin Formation | Cyanide ion (CN⁻) | HCN, KCN/NaCN | Alkoxide | Cyanohydrin |

| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, acid catalyst | Carbinolamine | Imine (Schiff Base) |

| Wittig Reaction | Phosphonium Ylide | Ph₃P=CR₂ | Betaine, Oxaphosphetane | Alkene |

Condensation reactions involving this compound are fundamental for forming new carbon-carbon bonds, typically leading to α,β-unsaturated systems.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), catalyzed by a weak base such as an amine. sigmaaldrich.com The reaction is a nucleophilic addition followed by a dehydration step. sigmaaldrich.com For this compound, this provides a route to substituted cinnamic acid derivatives and other conjugated systems. Studies on similar aromatic aldehydes show these condensations can be carried out efficiently in various solvents, including greener alternatives like ionic liquids. scielo.brresearchgate.net

Aldol (B89426) Condensation: As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense. However, it is an excellent substrate for crossed-aldol condensations, where it acts as the electrophilic partner for an enolizable ketone or aldehyde.

Claisen-Schmidt Condensation: This is a specific type of crossed-aldol condensation between an aromatic aldehyde (like this compound) and an aliphatic ketone or aldehyde in the presence of a base (e.g., NaOH, KOH). wikipedia.orgnih.gov The reaction typically proceeds with the formation of a β-hydroxy carbonyl compound, which readily dehydrates to yield a highly conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325) if the ketone is an acetophenone (B1666503) derivative. nih.gov The presence of the chloro group on the benzaldehyde (B42025) ring can influence the reaction rate; studies on chlorobenzaldehydes indicate that the electron-withdrawing inductive effect of chlorine deactivates the aldehyde group towards condensation.

Table 2: Summary of Condensation Reactions

| Reaction Name | Reactant Partner | Catalyst | Key Feature | Product Type |

|---|---|---|---|---|

| Knoevenagel | Active methylene compound | Weak base (e.g., amine) | C-C bond formation via dehydration | α,β-unsaturated compound |

| Aldol (Crossed) | Enolizable aldehyde/ketone | Acid or Base | Aldehyde is the electrophile | β-hydroxy carbonyl or enone |

| Claisen-Schmidt | Ketone (e.g., acetophenone) | Strong base (e.g., NaOH) | Forms chalcone-like structures | α,β-unsaturated ketone |

The aldehyde functionality of this compound can be readily oxidized to a higher oxidation state (carboxylic acid) or reduced to a lower one (alcohol).

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 3-chloro-[1,1'-biphenyl]-4-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-chloro-[1,1'-biphenyl]-4-yl)methanol. This is typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this conversion, as is lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Rings

The biphenyl scaffold of the molecule allows for reactions on the aromatic rings, primarily electrophilic aromatic substitution. The substitution pattern is dictated by the directing effects of the existing substituents. Nucleophilic substitution of the chlorine atom is also a possibility, though it is generally more challenging.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome is controlled by the activating and directing nature of the substituents already present on the ring. msu.edu

On the Chlorophenyl Moiety: This ring is polysubstituted, and the outcome of electrophilic attack depends on the interplay of three directing groups.

The aldehyde group is a powerful deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.com

The chlorine atom is deactivating due to its inductive effect but is an ortho, para-director because of its electron-donating resonance effect.

The phenyl group is an activating group and an ortho, para-director. The position ortho to the phenyl group and meta to the aldehyde group (C5) is the most likely site for substitution, as it is activated by the phenyl group and directed by the aldehyde. The chlorine's directing effect to the same position reinforces this.

On the Unsubstituted Phenyl Moiety: This ring is activated by the chlorobenzaldehyde substituent and will direct incoming electrophiles to the ortho and para positions relative to the point of attachment. Steric hindrance may favor substitution at the para position.

Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu

Nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. libretexts.org The classic addition-elimination mechanism requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org

In this compound, the chlorine atom is para to an activating phenyl group and meta to the deactivating aldehyde group. The aldehyde group does not provide the necessary resonance stabilization for the Meisenheimer complex that would form from nucleophilic attack at the carbon bearing the chlorine. libretexts.org Therefore, SₙAr via the addition-elimination pathway is expected to be very slow and would likely require harsh reaction conditions (high temperature and pressure). nih.gov An alternative, though less common for aryl chlorides, is the elimination-addition (benzyne) mechanism, which can be induced by very strong bases but may lead to a mixture of regioisomeric products. youtube.com

Metal-Catalyzed Functionalization of Aromatic C-H or C-X Bonds

The structural framework of this compound offers multiple sites for metal-catalyzed functionalization, enabling the strategic modification of its aromatic core. Transition metals, particularly palladium, rhodium, and cobalt, are instrumental in activating otherwise inert Carbon-Hydrogen (C-H) and Carbon-Halogen (C-X) bonds, providing efficient pathways to more complex molecular architectures. researchgate.netresearchgate.net

The aldehyde group can act as a directing group, guiding the metal catalyst to specific C-H bonds, typically at the ortho position. However, advanced strategies using transient directing groups can achieve functionalization at more remote positions, such as the meta-C–H bond of the biphenyl system. researchgate.net These reactions are atom-economical and allow for the introduction of various functional groups, including alkenes (olefination), aryl groups (arylation), and alkyl groups (alkylation). beilstein-journals.org

Furthermore, the carbon-chlorine (C-Cl) bond on the first aromatic ring serves as a classical site for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, can be employed to introduce new aryl or alkyl substituents at this position, further diversifying the molecular structure. researchgate.net The dual presence of activatable C-H bonds and a C-Cl bond makes this compound a versatile substrate for sequential or programmed functionalization.

Table 1: Examples of Metal-Catalyzed Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Bond Targeted | Potential Product Class |

|---|---|---|---|

| C-H Olefination | Palladium (Pd) with a directing group | Aromatic C-H | Stilbene (B7821643) derivatives |

| C-H Acylation | Cobalt (Co) | Aromatic C-H | Diaryl ketone derivatives |

| C-X Suzuki Coupling | Palladium (Pd) with phosphine (B1218219) ligands | Aromatic C-Cl | Terphenyl or substituted biphenyl derivatives |

Derivatization Strategies for Advanced Chemical Entities

The aldehyde functional group is a cornerstone of chemical synthesis, serving as a versatile handle for a multitude of transformations. In this compound, this group is the primary site for derivatization, enabling the construction of larger, more complex molecules with potential applications in medicinal chemistry and material science. These strategies typically involve condensation, addition, or cyclization reactions that build upon the biphenyl-aldehyde core.

One of the most fundamental reactions of the aldehyde group is its condensation with primary amines to form Schiff bases, also known as imines. This reaction proceeds via the formation of an intermediate carbinolamine, which then dehydrates to yield the C=N double bond of the imine. The reaction is typically acid-catalyzed.

The formation of a Schiff base from this compound introduces a nitrogen-containing functional group, which can significantly alter the molecule's electronic and biological properties. These imines are not only stable final products but also crucial intermediates in other reactions, such as reductive amination, where the imine is reduced in situ to form a secondary amine. guidechem.com A wide variety of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be used, leading to a diverse library of derivatives.

Table 2: Representative Amines for Schiff Base Synthesis

| Amine Reactant | Chemical Formula | Resulting Schiff Base Subclass |

|---|---|---|

| Aniline | C₆H₅NH₂ | N-Aryl imine |

| Benzylamine | C₆H₅CH₂NH₂ | N-Benzyl imine |

| Morpholine (forms enamine or requires reduction) | C₄H₉NO | Secondary amine (via reductive amination) |

The aldehyde functionality of this compound is a key component in various multicomponent reactions used to construct complex heterocyclic systems. These reactions efficiently generate molecular complexity in a single step by combining three or more reactants. The biphenyl-aldehyde core is thereby integrated into a larger, often polycyclic, framework.

For instance, this compound can serve as the aldehyde component in DABCO-catalyzed three-component reactions with a pyrazolone (B3327878) and malononitrile (B47326) to yield highly substituted pyrano[2,3-c]pyrazole derivatives. dundee.ac.uk Similarly, it can undergo acid-catalyzed cyclization with thione compounds, such as 3-methylquinoxaline-2-thione, to produce fused heterocyclic systems like thieno[2,3-b]quinoxalines. academie-sciences.fr These heterocyclic scaffolds are prevalent in pharmacologically active compounds.

Table 3: Heterocyclic Systems Derived from Benzaldehydes

| Reaction Type | Key Reagents | Resulting Heterocyclic Core |

|---|---|---|

| Three-component reaction | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, malononitrile, DABCO | Pyrano[2,3-c]pyrazole |

| Condensation/Cyclization | 3-methylquinoxaline-2-thione, H₂SO₄ | Thieno[2,3-b]quinoxaline |

Beyond modifying the aromatic core via C-H or C-X activation, alkylation and arylation can also be achieved through reactions involving the aldehyde group. These transformations typically convert the aldehyde into a new functional group that incorporates an added alkyl or aryl moiety.

A notable example is the alkaline-metal-catalyzed aminobenzylation, a one-pot reaction where the aldehyde reacts with an amine and a toluene (B28343) derivative. organic-chemistry.org This process involves the in-situ formation of an N-silylated aldimine, which is then attacked by a benzylic carbanion generated from the toluene. The result is the formation of a 1,2-diarylethylamine, effectively adding a substituted benzyl (B1604629) group to the carbon atom of the original aldehyde. This method provides a direct route to complex amine structures.

Direct alkylation or arylation of the aromatic rings can also be achieved via metallaphotocatalysis, which merges transition-metal C-H activation with visible-light photoredox catalysis to forge new carbon-carbon bonds under mild conditions. beilstein-journals.org

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 3-Chloro-4-phenylbenzaldehyde. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the molecular geometry and identify stable conformers.

Table 1: Calculated Geometrical Parameters for a Hypothetical Optimized Structure of this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-Cl | 1.74 Å |

| C=O | 1.21 Å | |

| C-C (inter-ring) | 1.49 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C=O | 124.0° | |

| Dihedral Angle | Phenyl-Benzaldehyde | 35.0° |

Note: The data in this table is hypothetical and representative of what would be expected from such calculations, based on values for similar molecules.

Electronic Properties and Reactivity Predictions (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a key tool in understanding the electronic properties and predicting the reactivity of molecules. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and benzaldehyde (B42025) rings, while the LUMO would likely be centered on the electron-withdrawing aldehyde group. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential | 6.50 |

| Electron Affinity | 2.10 |

Note: These values are illustrative and based on typical ranges observed for similar aromatic aldehydes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net By modeling the reaction pathways, transition states, and intermediate structures, researchers can gain a detailed understanding of how reactions proceed. For this compound, computational methods could be used to study various reactions, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings.

For instance, the mechanism of oxidation of the aldehyde group to a carboxylic acid or the reduction to an alcohol could be investigated. Density Functional Theory (DFT) calculations can provide the activation energies for different potential pathways, helping to identify the most favorable reaction mechanism. chemrxiv.org

Structure-Reactivity Relationship Studies through Modeling

Computational modeling allows for systematic studies of structure-reactivity relationships. By modifying the structure of this compound, for example, by changing the substituents on the phenyl ring, it is possible to observe the effect of these changes on the molecule's reactivity.

Quantitative Structure-Activity Relationship (QSAR) models could be developed based on calculated descriptors such as electrostatic potential, dipole moment, and orbital energies. These models can then be used to predict the reactivity of other related compounds without the need for extensive experimental work.

Solvent Effects and Catalysis Modeling

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the properties and reactivity of this compound.

Furthermore, computational methods are invaluable for studying catalytic processes. For reactions involving this compound, it is possible to model the interaction of the molecule with a catalyst, identify the active site, and elucidate the catalytic cycle. This can aid in the design of more efficient and selective catalysts.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Natural Product Synthesis (Synthetic Intermediate Role)

While direct incorporation of 3-Chloro-4-phenylbenzaldehyde into the total synthesis of complex natural products is not extensively documented, its structural motifs are present in various biologically active molecules. The 3-chloro-4-phenyl core can be found in natural products exhibiting a range of activities, and this aldehyde serves as a key precursor for introducing this moiety. The aldehyde functionality allows for a variety of subsequent chemical transformations, including but not limited to, olefination, oxidation, reduction, and condensation reactions, making it a valuable starting material for the construction of more elaborate molecular architectures.

The synthetic utility of substituted benzaldehydes is well-established in the synthesis of complex molecules. For instance, they can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form stilbene (B7821643) derivatives, which are common in natural products. Furthermore, the aldehyde can be converted to a carboxylic acid or an alcohol, providing alternative functional groups for coupling reactions or further derivatization. The presence of the chloro and phenyl substituents on the aromatic ring also influences the reactivity and stereoselectivity of reactions at the aldehyde group, a factor that can be exploited in the asymmetric synthesis of chiral natural products.

| Reaction Type | Product Functional Group | Potential Subsequent Reactions |

|---|---|---|

| Wittig Reaction | Alkene | Epoxidation, Dihydroxylation, Hydrogenation |

| Grignard Reaction | Secondary Alcohol | Oxidation, Esterification, Etherification |

| Oxidation | Carboxylic Acid | Amide coupling, Esterification |

| Reductive Amination | Amine | Acylation, Alkylation |

Precursor for Advanced Pharmaceutical Intermediates (Synthetic Scaffold)

The this compound scaffold is of significant interest in medicinal chemistry. A notable example of its application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. The drug Dapagliflozin, for instance, contains a 4-chloro-3-(4-ethoxybenzyl)phenyl moiety. mdpi.com Synthetic routes to Dapagliflozin and similar compounds can utilize intermediates derived from this compound. pensoft.netresearchgate.netgoogle.com

The synthesis of these pharmaceutical intermediates often involves the transformation of the aldehyde group into a different functionality that allows for coupling with a glucose derivative. For example, the aldehyde can be reduced to the corresponding alcohol, which can then be converted to a halide or another leaving group to facilitate a subsequent coupling reaction. Alternatively, the aldehyde can undergo a Grignard or similar addition reaction to introduce the necessary carbon framework. The specific substitution pattern of this compound is crucial for the desired biological activity of the final drug molecule.

| Drug Class | Example Drug | Key Structural Moiety | Plausible Synthetic Role of this compound |

|---|---|---|---|

| SGLT2 Inhibitors | Dapagliflozin | 4-chloro-3-(4-ethoxybenzyl)phenyl | Precursor to the substituted biphenyl (B1667301) core |

Role in Agrochemical Development (Synthetic Intermediate Role)

Substituted biphenyls are also prevalent in the agrochemical industry, serving as the core structure for many pesticides and herbicides. arabjchem.orgmdpi.com The compound this compound can serve as a valuable intermediate in the synthesis of such agrochemicals. For example, the anthelmintic agent Rafoxanide is a halogenated salicylanilide (B1680751) with a structure that could potentially be derived from precursors related to this compound. nih.govresearchgate.netnih.gov

The synthesis of such agrochemicals would involve the conversion of the aldehyde group into an amine or another functional group suitable for coupling with other aromatic rings or heterocyclic systems. For instance, the aldehyde can be converted to an oxime, which can then be reduced to an amine. This amine can then undergo amide coupling reactions to form the final active ingredient. The presence of the chloro and phenyl groups on the biphenyl ring system can contribute to the lipophilicity and metabolic stability of the resulting agrochemical, properties that are critical for its efficacy and environmental persistence.

| Agrochemical Class | Example | Key Structural Feature | Potential Synthetic Pathway from this compound |

|---|---|---|---|

| Anthelmintics | Rafoxanide | Substituted biphenyl amine | Conversion of aldehyde to amine, followed by amide coupling |

| Herbicides | Biphenyl-based herbicides | Substituted biphenyl | Modification of the aldehyde to a suitable coupling partner |

Application in Polymer Chemistry and Functional Material Development

The aldehyde functionality of this compound makes it a suitable candidate for incorporation into polymers and functional materials. Aldehyde-functionalized molecules can be used in solid-phase organic synthesis, where they are attached to a polymer support to facilitate the synthesis of small molecules in a high-throughput manner. A related compound, polymer-bound 4-acetoxy-3-phenylbenzaldehyde, has been successfully used for this purpose. nih.gov This approach allows for the easy separation of products from reagents and byproducts, simplifying the purification process. acs.orgnih.govresearchgate.netpeptide.compeptide.com

Furthermore, this compound can be used as a monomer or a functionalizing agent in the synthesis of novel polymers. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with amines or active methylene (B1212753) compounds, to form polymers with unique properties. The biphenyl unit can impart rigidity and thermal stability to the polymer backbone, while the chloro substituent can influence the polymer's solubility and electronic properties. Such functional polymers could find applications in areas like organic electronics, membranes, and high-performance plastics.

| Application Area | Specific Use | Role of this compound |

|---|---|---|

| Solid-Phase Synthesis | Linker for attachment of molecules to a polymer support | Provides a reactive aldehyde for immobilization |

| Functional Polymers | Monomer or functionalizing agent | Introduces biphenyl and chloro functionalities into the polymer structure |

Contributions to Ligand Design for Catalysis

Chiral biphenyls are a cornerstone of modern asymmetric catalysis, with ligands such as BINAP and its derivatives being widely used to achieve high enantioselectivity in a variety of chemical reactions. pnas.orgchemrxiv.orgnih.govpnas.orgbohrium.com The this compound molecule provides a platform for the synthesis of novel chiral ligands. The aldehyde group can be readily transformed into a variety of coordinating groups, such as phosphines, amines, or oxazolines. mdpi.combeilstein-journals.orgmdpi.comresearchgate.net

The specific substitution pattern of this compound can influence the steric and electronic properties of the resulting ligand, which in turn affects the activity and selectivity of the metal catalyst it coordinates to. The chloro group, being electron-withdrawing, can modulate the electron density at the coordinating atom, while the phenyl group contributes to the steric bulk around the metal center. By carefully designing ligands based on this scaffold, it is possible to develop new catalysts for challenging asymmetric transformations, leading to more efficient and selective methods for the synthesis of chiral molecules.

| Ligand Class | Coordinating Atom(s) | Potential Catalytic Applications |

|---|---|---|

| Phosphines | Phosphorus | Asymmetric hydrogenation, cross-coupling reactions |

| Amines | Nitrogen | Asymmetric reduction, Lewis base catalysis |

| Oxazolines | Nitrogen, Oxygen | Asymmetric allylic alkylation, hydrosilylation |

Challenges and Future Research Directions

Development of More Sustainable Synthetic Routes

The traditional synthesis of biphenyl (B1667301) derivatives often relies on classic cross-coupling reactions like the Suzuki-Miyaura or Negishi couplings. nih.gov While effective, these methods can involve the use of hazardous reagents, expensive catalysts, and generate significant waste. The future of chemical synthesis is geared towards greener and more sustainable practices, a trend that directly impacts the production of 3-Chloro-4-phenylbenzaldehyde.

Current research in green chemistry offers several promising avenues for the synthesis of benzaldehyde (B42025) derivatives that can be adapted for this compound. These include:

Catalyst-free and Solvent-free Synthesis: Exploring reactions that proceed efficiently without the need for metal catalysts and organic solvents is a primary goal. Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents are being investigated as environmentally benign alternatives. researchgate.net

Use of Renewable Resources: The development of synthetic pathways that utilize renewable starting materials is crucial for long-term sustainability.

Photo-Friedel-Crafts Acylation: This method presents a green alternative to traditional Friedel-Crafts reactions, utilizing solar energy to drive the acylation of quinones with aldehydes. nih.gov

Recent studies on the autoxidation of aldehydes have demonstrated the potential for using sunlight and oxygen for the synthesis of peracids and carboxylic acids, highlighting a move towards more environmentally friendly industrial processes. osaka-u.ac.jpsciencedaily.com Adapting such principles to the specific synthesis of this compound, potentially through C-H bond activation strategies on benzene (B151609) rings over supported catalysts, could significantly improve its environmental profile. rsc.org

Exploration of Novel Reactivity Patterns

The reactivity of this compound is primarily dictated by its aldehyde and chloro-substituted biphenyl functionalities. While standard transformations of the aldehyde group (e.g., oxidation, reduction, condensation) are well-established, there is considerable scope for exploring novel reactivity patterns.

The presence of the chlorine atom and the phenyl group on the benzaldehyde ring creates a unique electronic environment that can be exploited for new chemical transformations. The aldehyde group can participate in a variety of reactions, including nucleophilic additions and condensations, which are fundamental for building more complex molecular structures. innospk.com For instance, Knoevenagel condensation with active methylene (B1212753) compounds presents a route to a diverse range of derivatives. researchgate.net

Future research could focus on:

One-Pot Multi-component Reactions: Designing one-pot syntheses that involve this compound as a key building block can lead to the efficient construction of complex molecules, such as pyrazoline derivatives, in a single step. researchgate.net

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds on the biphenyl scaffold would provide a highly atom-economical way to introduce new functional groups and build molecular complexity.

Photocatalysis: The use of visible-light photocatalysis could unlock new reaction pathways that are not accessible through traditional thermal methods, leading to the formation of novel carbon-carbon and carbon-heteroatom bonds.

Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new transformations. For this compound, mechanistic studies of complex reactions are crucial for controlling selectivity and improving yields.

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and transition states of molecules involved in a reaction. For example, a computational study on 4-phenyl-benzaldehyde revealed the presence of C-H...O hydrogen bonding, which influences its crystal structure and behavior in the liquid phase. nih.gov

Future mechanistic studies on this compound could involve:

Computational Modeling: Using DFT and other computational methods to model reaction pathways, predict the stability of intermediates, and understand the role of catalysts in transformations involving this compound.

Spectroscopic Analysis: Employing advanced spectroscopic techniques, such as in-situ IR and NMR, to monitor reactions in real-time and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses to determine the rate-determining steps of complex reactions and to understand the influence of various reaction parameters.

Design and Synthesis of New Derivatives with Tunable Properties

The ability to fine-tune the physicochemical and biological properties of molecules by introducing specific functional groups is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent starting point for the design and synthesis of new derivatives with tailored properties.

The structure-activity relationship (SAR) of benzaldehyde and biphenyl derivatives has been extensively studied, providing a basis for the rational design of new compounds. nih.govresearchgate.netcuny.edu For instance, the introduction of different substituents on the phenyl ring or modification of the aldehyde group can significantly impact the biological activity of the resulting molecules. The synthesis of derivatives often involves standard organic reactions such as alkylation, amination, and coupling reactions. nih.govguidechem.com

Future research in this area should focus on:

SAR-Guided Design: Utilizing existing SAR data to design and synthesize new derivatives of this compound with enhanced biological activity or specific material properties.

Combinatorial Synthesis: Employing combinatorial chemistry approaches to rapidly generate libraries of derivatives for high-throughput screening.

Development of Novel Scaffolds: Using this compound as a template to construct novel and complex molecular architectures with unique properties. For example, it can be a precursor for the synthesis of pyrano[2,3-c]pyrazole derivatives, which have shown potential as kinase inhibitors.

High-Throughput Synthesis and Screening Methodologies

The discovery of new drugs and materials is often a time-consuming and labor-intensive process. High-throughput synthesis and screening (HTS) methodologies have revolutionized this field by enabling the rapid synthesis and evaluation of large numbers of compounds. utsouthwestern.edu

Applying HTS to the derivatives of this compound could significantly accelerate the discovery of new bioactive molecules or materials with desired properties. This involves:

Automated Synthesis: Utilizing automated synthesis platforms to prepare libraries of compounds in a parallel and efficient manner.

Miniaturization: Performing reactions and assays in miniaturized formats, such as microplates, to reduce the consumption of reagents and increase throughput.

Robotics and Liquid Handling: Employing robotic systems for precise liquid handling and automation of experimental workflows.

Advanced Analytical Techniques: Using rapid and sensitive analytical techniques, such as mass spectrometry and fluorescence-based assays, for the high-throughput analysis of reaction products and biological activity. j-morphology.com

The integration of combinatorial chemistry with HTS provides a powerful platform for exploring the chemical space around the this compound scaffold and identifying lead compounds for further development. j-morphology.com

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4-phenylbenzaldehyde, and how are intermediates purified?

- Methodology : A common approach involves chlorination of 4-phenylbenzaldehyde using sulfuryl chloride (SO₂Cl₂) under controlled conditions. The reaction is monitored via TLC or HPLC to track aldehyde conversion. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product. Residual chlorinated byproducts are removed using activated charcoal .

- Key Data : Yield optimization (70–85%) requires stoichiometric control of SO₂Cl₂ and temperature (40–60°C). Impurity profiles are analyzed via GC-MS or ¹H NMR .

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.2–8.1 ppm). Chlorine substituents deshield adjacent carbons (δ 125–140 ppm in ¹³C NMR) .

- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 230.6 (M⁺) with fragments corresponding to Cl loss (m/z 195) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodology : The compound serves as a precursor for synthesizing benzamide derivatives, which are screened for enzyme inhibition (e.g., kinase or protease assays). For example, its aldehyde group undergoes reductive amination to generate amine intermediates for drug candidates .

- Case Study : Derivatives of this compound showed IC₅₀ values <10 µM in preliminary assays targeting inflammatory pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., di-chlorinated analogs) during synthesis?

- Methodology :

- Catalytic Control : Use Lewis acids like FeCl₃ to direct chlorination to the para position, reducing ortho/meta byproducts .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance regioselectivity compared to non-polar solvents .

- Kinetic Analysis : In-situ IR monitors reaction progress; quenching at 80% conversion minimizes over-chlorination .

Q. How do researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Structural Elucidation : Use X-ray crystallography or 2D NMR to confirm stereochemistry of active derivatives, resolving conflicts in structure-activity relationships .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology :

- DFT Calculations : Simulate reaction pathways using Gaussian or ORCA software. Chlorine’s electron-withdrawing effect lowers LUMO energy, favoring attack at the ortho position to the aldehyde .

- Molecular Dynamics : Solvent effects (e.g., DMSO vs. THF) are modeled to predict reaction rates and regioselectivity .

- Case Study : Computed activation energy (ΔG‡) for substitution with NH₃ was 28.5 kcal/mol, aligning with experimental yields (65–70%) under reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。